molecular formula C32H44O2 B14384284 Methyl 17-(anthracen-2-yl)heptadecanoate CAS No. 88229-62-3

Methyl 17-(anthracen-2-yl)heptadecanoate

Cat. No.: B14384284
CAS No.: 88229-62-3
M. Wt: 460.7 g/mol
InChI Key: NUGNDFIVUPDDNG-UHFFFAOYSA-N
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Description

Methyl 17-(anthracen-2-yl)heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an anthracene moiety attached to a heptadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-(anthracen-2-yl)heptadecanoate typically involves the esterification of 17-(anthracen-2-yl)heptadecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-(anthracen-2-yl)heptadecanoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: 17-(anthracen-2-yl)heptadecanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 17-(anthracen-2-yl)heptadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Methyl 17-(anthracen-2-yl)heptadecanoate involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the ester group can undergo hydrolysis, releasing the active acid form which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: Lacks the anthracene moiety, making it less complex.

    Methyl palmitate: Shorter chain length and different structural properties.

    Methyl stearate: Similar chain length but lacks the aromatic ring.

Uniqueness

Methyl 17-(anthracen-2-yl)heptadecanoate is unique due to the presence of the anthracene moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

88229-62-3

Molecular Formula

C32H44O2

Molecular Weight

460.7 g/mol

IUPAC Name

methyl 17-anthracen-2-ylheptadecanoate

InChI

InChI=1S/C32H44O2/c1-34-32(33)21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-18-27-22-23-30-25-28-19-16-17-20-29(28)26-31(30)24-27/h16-17,19-20,22-26H,2-15,18,21H2,1H3

InChI Key

NUGNDFIVUPDDNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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